molecular formula C21H20BrNO5S2 B11646050 (5E)-5-({3-Bromo-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-({3-Bromo-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11646050
M. Wt: 510.4 g/mol
InChI Key: FOLMYUCZKVVBFX-WOJGMQOQSA-N
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Description

(5E)-5-({3-Bromo-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated phenyl group, and multiple methoxy and ethoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-Bromo-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thiourea derivative with an α-halo ketone under basic conditions.

    Methoxylation and Ethoxylation: The methoxy and ethoxy groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Final Coupling: The final step involves coupling the brominated phenyl derivative with the thiazolidinone intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({3-Bromo-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the thiazolidinone ring to its corresponding thiazolidine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, dimethylformamide, and heat.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

(5E)-5-({3-Bromo-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5E)-5-({3-Bromo-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group but lacking the complex thiazolidinone ring and brominated phenyl group.

    Acetylacetone: Another related compound with keto-enol tautomerism but without the additional substituents present in (5E)-5-({3-Bromo-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one.

Uniqueness

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties not found in simpler compounds. This complexity allows for a broader range of applications and interactions with various molecular targets.

Properties

Molecular Formula

C21H20BrNO5S2

Molecular Weight

510.4 g/mol

IUPAC Name

(5E)-5-[[3-bromo-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20BrNO5S2/c1-23-20(24)18(30-21(23)29)11-13-9-16(22)19(17(10-13)26-3)28-8-7-27-15-6-4-5-14(12-15)25-2/h4-6,9-12H,7-8H2,1-3H3/b18-11+

InChI Key

FOLMYUCZKVVBFX-WOJGMQOQSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCCOC3=CC=CC(=C3)OC)OC)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCCOC3=CC=CC(=C3)OC)OC)SC1=S

Origin of Product

United States

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